5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine
Description
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H10N4/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2,(H2,7,9) |
InChI Key |
HTOBFQIBDGQHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2N)CN1 |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Alkylation
Unwanted N-3 alkylation during imidazole functionalization remains a hurdle. Employing bulky bases (e.g., DBU) in acetonitrile enhances N-1 selectivity, as demonstrated in, where ethyl bromoacetate alkylation achieved >90% regioselectivity.
Chemical Reactions Analysis
Derivatization Reactions
The compound’s amine groups and heterocyclic framework enable functionalization:
Acylation
-
Reacts with acyl chlorides to form amides, altering solubility and stability.
-
Example: Reaction with trifluoroacetic anhydride to generate trifluoroacetyl derivatives.
Alkylation
-
N-Alkylation modifies the nitrogen substituents, enhancing lipophilicity.
-
Example: Reaction with ethyl bromide or alkyl halides under basic conditions.
Coupling Reactions
-
Palladium-catalyzed coupling : Used for introducing aromatic groups (e.g., phenyl, pyridyl) via Suzuki or Buchwald-Hartwig reactions .
Carbonylation
-
Reaction with carbon monoxide under catalytic conditions (e.g., Co, Ni) to form carbonyl derivatives .
Reaction Conditions and Purification
Reactions are typically monitored by thin-layer chromatography (TLC) and purified via silica gel column chromatography . Key steps include:
-
Room-temperature reactions : Many acylation and alkylation steps proceed at ambient conditions .
-
Concentration under reduced pressure : Post-reaction, mixtures are evaporated to isolate products .
-
Yield optimization : For example, a trifluoromethyl derivative (compound 27c) was obtained in 67% yield after purification .
Mechanisms and Functionalization
The compound’s reactivity stems from its nitrogen-rich framework :
-
Electrophilic substitution : Positions adjacent to nitrogen atoms are reactive sites for acylation or alkylation.
-
Hydrogen bonding : Amine groups enable interactions with biological targets, influencing pharmacokinetics .
Example Derivatives
-
Trifluoromethyl derivatives : Synthesized via carbonylation and alkylation, enhancing metabolic stability .
-
Amide derivatives : Generated by reacting with acyl chlorides, improving aqueous solubility.
Key Challenges and Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure combining an imidazole ring and a pyrazine ring. This configuration contributes to its diverse reactivity and interaction with biological systems.
- Molecular Formula : C6H9N5
- Molecular Weight : 151.17 g/mol
- CAS Number : 601515-52-0
Chemistry
In synthetic chemistry, 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel compounds with potential applications in various fields.
Biology
The compound has shown promise as a ligand for specific receptors and enzymes, making it a candidate for drug discovery. Research indicates that it may interact with various biological targets, leading to significant therapeutic implications.
Medicine
Antimicrobial Activity : Derivatives of this compound have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Properties : Studies have demonstrated that this compound exhibits anticancer activity by inducing apoptosis in cancer cell lines through various mechanisms.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its stability and reactivity. It can be employed in the synthesis of pharmaceuticals and agrochemicals.
Anticancer Activity
The following table summarizes the anticancer activity of this compound against various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| 5,6-Dimethyl derivative | MCF-7 (Breast) | 8.0 |
Enzyme Inhibition
This compound has also been studied for its enzyme inhibition capabilities:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase | Competitive Inhibition | 15.0 | |
| Xanthine oxidase | Moderate Inhibition | 72.4 |
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of this compound against A549 lung cancer cells revealed that the compound could induce apoptosis through a mitochondrial-dependent pathway. This finding highlights its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Properties
In another investigation examining the antimicrobial properties of derivatives of this compound against several pathogens, promising inhibitory effects were observed against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine are influenced by structural variations in analogous compounds. Below is a detailed comparison across key categories:
Orexin Receptor Antagonists
Structural Insights : Chlorination at C1 (vs. -NH₂ at C3) shifts selectivity toward OX2R, while dimerization (BIM-46174) enables cross-linking of Gαq subunits .
Antimicrobial Agents
Structural Insights : Hydrazone derivatives improve solubility and membrane penetration, while benzannulation (5e) enhances antifungal specificity .
Anticancer Agents
Structural Insights : Sulfonamide substituents enhance tubulin binding, while fluorine and methoxy groups improve EED selectivity .
Antimalarial Agents
Structural Insights : Fluorine atoms enhance metabolic stability and parasite membrane penetration .
Key Structure-Activity Relationship (SAR) Trends
Position of Functional Groups :
- -NH₂ at C3 (imidazo[1,5-a]pyrazine) maximizes orexin receptor binding .
- Halogenation (Cl, F) at C1 or aromatic rings improves selectivity and bioavailability .
Ring Modifications :
- Pyridazine vs. pyrazine cores shift activity from anticancer (tubulin) to antimalarial (Plasmodium) targets .
- Hydrazone or sulfonamide side chains enhance antimicrobial and antiproliferative potency .
Dimerization :
- BIM-46174’s dimeric structure enables Gαq protein cross-linking, a rare mechanism among small molecules .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine (THIP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHN
- Molecular Weight : 138.17 g/mol
- CAS Number : 601515-56-4
- Predicted Boiling Point : 387.1 ± 44.0 °C
- Density : 1.55 ± 0.1 g/cm³
- pKa : 9.08 ± 0.20
Anticancer Properties
Recent studies have highlighted the anticancer potential of THIP and its derivatives:
-
Inhibition of Gαq Proteins :
- THIP derivatives have been identified as selective inhibitors of Gαq proteins, which play a crucial role in various signaling pathways associated with cancer progression. For instance, the compound BIM-46174 (a derivative of THIP) was shown to preferentially silence Gαq proteins and demonstrated significant cellular toxicity in cancer cell lines .
-
Antiproliferative Effects :
- A series of studies evaluated the antiproliferative effects of THIP derivatives against various cancer cell lines. Compounds derived from THIP exhibited IC values lower than 40 nM in cell proliferation assays, indicating potent anticancer activity . Notably, compound 4 showed an EC of 19 nM for microtubule depolymerization, a critical mechanism for inhibiting cancer cell growth .
-
Overcoming Drug Resistance :
- THIP derivatives were also assessed for their ability to overcome drug resistance mechanisms in cancer cells. Compounds demonstrated the capability to circumvent βIII-tubulin mediated resistance, a common challenge in chemotherapy . This property is particularly valuable for enhancing the efficacy of existing chemotherapeutic agents like paclitaxel.
Structure-Activity Relationships (SAR)
The biological activity of THIP is closely linked to its structural features:
- Key Structural Requirements :
These features contribute significantly to the compound's ability to engage with biological targets effectively.
Case Study 1: ENPP1 Inhibition
A recent study reported the identification of an imidazo[1,2-a]pyrazine derivative (related to THIP) as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1). This enzyme negatively regulates the cGAS-STING pathway, which is vital for immune response in cancer therapy. The derivative demonstrated an IC value of approximately 5.70 nM against ENPP1 and showed promising results in enhancing antitumor efficacy when combined with anti-PD-1 antibodies in murine models .
Case Study 2: Cellular Mechanisms
Another investigation focused on the cellular mechanisms underlying the activity of THIP derivatives. The study revealed that these compounds affect cytoskeletal dynamics independently of Gαq/11 signaling pathways, suggesting alternative mechanisms through which they exert their cytotoxic effects .
Q & A
Q. What are the common synthetic routes for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine and its derivatives?
The synthesis typically involves cyclization of ketene aminals or precursors containing nitrogen heterocycles. For example, tandem addition-cyclization reactions using cyclic ketene aminals can yield imidazo-pyrazine cores . Derivatives are often synthesized via nucleophilic substitution or condensation with amines, as seen in the preparation of pyrazolo[1,5-a]pyrimidine carboxamides (e.g., refluxing ethyl carboxylate intermediates with amines in ethanol or DMF) . Key steps include optimizing solvent systems (e.g., pyridine for cyclization ) and purification via recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For example, pyrazolo[1,5-a]pyrimidine derivatives show distinct aromatic proton signals between δ 6.5–8.5 ppm and carbonyl carbons near δ 160 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., C₈H₁₀N₄ derivatives show M⁺ at m/z 162.23 ).
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE) for synthesizing derivatives?
DoE reduces trial-and-error by systematically varying parameters (e.g., temperature, solvent, catalyst). For instance:
- Central Composite Design : Test temperature (80–120°C) and solvent polarity (ethanol vs. DMF) to maximize yield .
- Response Surface Methodology : Identify interactions between reaction time and reagent stoichiometry. A study on pyrazolo[1,5-a]pyrimidines achieved 85% yield by optimizing reflux duration (5–7 hours) and amine equivalents (1.2–1.5) .
Q. How can contradictions in spectral data during structure elucidation be resolved?
- Ambiguous NMR Peaks : Use 2D NMR (e.g., HSQC, HMBC) to correlate protons and carbons. For example, HMBC correlations between NH₂ and C-3 in pyrazolo[1,5-a]pyrimidine confirm amine positioning .
- Unexpected Mass Fragments : Isotopic labeling or tandem MS/MS clarifies fragmentation pathways. A derivative with trifluoromethyl groups showed unique fragmentation at m/z 237.18 due to C-F bond cleavage .
Q. What computational methods aid in predicting the bioactivity of derivatives?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For imidazo[1,5-a]pyrazines, low LUMO energies (−1.5 eV) correlate with kinase inhibition .
- Molecular Docking : Screen derivatives against target proteins (e.g., adenosine A2A receptors). Pyrazolo-triazolo-pyrimidines showed strong binding (ΔG = −9.2 kcal/mol) via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
